molecular formula C9H21BO3Si B1460586 (E)-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)boronic acid CAS No. 1330780-75-0

(E)-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)boronic acid

Cat. No.: B1460586
CAS No.: 1330780-75-0
M. Wt: 216.16 g/mol
InChI Key: PMOUNRQWZVVAKC-VOTSOKGWSA-N
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Description

(E)-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)boronic acid is an organoboron compound characterized by an alkenyl boronic acid moiety with a tert-butyldimethylsilyl (TBS)-protected hydroxy group in the E-configuration. This compound is pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds in synthetic organic chemistry. The TBS group enhances stability by protecting the hydroxy group during reactions, making it suitable for multi-step syntheses, particularly in medicinal chemistry and materials science .

Properties

IUPAC Name

[(E)-3-[tert-butyl(dimethyl)silyl]oxyprop-1-enyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21BO3Si/c1-9(2,3)14(4,5)13-8-6-7-10(11)12/h6-7,11-12H,8H2,1-5H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOUNRQWZVVAKC-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CCO[Si](C)(C)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C/CO[Si](C)(C)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21BO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of the Hydroxyl Group

The initial step in synthesizing (E)-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)boronic acid involves protecting the hydroxyl group of the precursor molecule to prevent unwanted side reactions during subsequent transformations.

  • Reagents and Conditions:

    • Starting material containing a free hydroxyl group (e.g., 1,4-butanediol or allylic alcohol derivatives).
    • tert-Butyldimethylsilyl chloride (TBSCl) as the silylating agent.
    • Base such as imidazole or triethylamine to facilitate silylation.
    • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).
    • Reaction typically occurs at room temperature over 12–24 hours.
  • Procedure:

    • The hydroxyl-containing substrate is dissolved in dry THF or DCM.
    • Imidazole or triethylamine is added to the solution under an inert atmosphere (argon).
    • TBSCl is added slowly, and the reaction mixture is stirred at room temperature.
    • Upon completion, the mixture is extracted with ether, washed with water and brine, dried over magnesium sulfate, filtered, and concentrated.
    • Purification is performed by column chromatography (e.g., hexane/ether mixtures).
  • Outcome:

    • Formation of the tert-butyldimethylsilyl-protected intermediate with high yields (typically >60%).
    • The silyl protection enhances stability and solubility for further reactions.

Formation of the Vinyl Boronic Acid Moiety

The key step is introducing the boronic acid functionality at the vinyl position while retaining the TBS-protected hydroxyl group.

  • Synthetic Strategies:

    • Hydroboration of Alkenes:

      • The silyl-protected alkene intermediate undergoes hydroboration using boron reagents such as bis(pinacolato)diboron.
      • Transition-metal catalysts like palladium or rhodium complexes facilitate the reaction.
      • The process forms boronate esters, which are precursors to boronic acids.
    • Palladium-Catalyzed Cross-Coupling:

      • Alternatively, alkenyl halides or triflates bearing TBS-protected hydroxyl groups can be converted to vinyl boronic acids via palladium-catalyzed borylation.
      • Catalysts such as Pd2(dba)3 or PdCl2(PPh3)_2 are employed.
      • Bases like potassium acetate or triethylamine are used.
      • Solvents include THF, toluene, or ethyl acetate.
  • Reaction Conditions:

    • Temperature ranges from room temperature to reflux depending on the catalyst system.
    • Inert atmosphere (argon or nitrogen) is maintained.
    • Reaction time varies from several hours to overnight.
  • Workup:

    • After reaction completion, aqueous workup and extraction with organic solvents are performed.
    • Drying over MgSO_4 and concentration under reduced pressure.
    • Purification by column chromatography using silica gel treated with triethylamine to prevent boronic acid decomposition.
  • Yields:

    • Moderate to high yields (50–80%) of vinyl boronate esters are typical, which are subsequently converted to boronic acids.

Oxidation to Boronic Acid

The boronate ester intermediate is oxidized to the corresponding boronic acid.

  • Oxidizing Agents:

    • Hydrogen peroxide (H2O2).
    • Sodium perborate.
    • Other mild oxidants compatible with silyl protecting groups.
  • Conditions:

    • The oxidation is performed in aqueous or biphasic media.
    • Temperature is controlled (0–25 °C) to prevent cleavage of the TBS group.
    • Reaction times are typically short (30 min to 2 hours).
  • Workup:

    • The reaction mixture is extracted with organic solvents.
    • Drying and concentration yield the boronic acid.
    • Final purification by column chromatography or recrystallization.
  • Notes:

    • Care is taken to avoid desilylation during oxidation.
    • The TBS group provides protection against premature hydrolysis, enhancing product stability.

Deprotection (Optional)

If the free hydroxyl group is desired, the TBS group can be selectively removed.

  • Reagents:

    • Tetrabutylammonium fluoride (TBAF) in THF.
    • Mild acidic conditions (e.g., acetic acid).
  • Procedure:

    • The protected boronic acid is treated with TBAF at 0 °C to room temperature.
    • Reaction times range from 30 minutes to 1 hour.
    • The mixture is worked up by extraction and purified.
  • Outcome:

    • Selective removal of the TBS group without affecting the boronic acid moiety.
    • Provides access to (E)-3-(hydroxyprop-1-en-1-yl)boronic acid derivatives.

Summary Table of Preparation Steps

Step Reagents/Conditions Key Notes Typical Yield (%)
Hydroxyl Protection TBSCl, imidazole or NEt3, THF/DCM, RT, 12–24h Protects -OH, prevents side reactions >60
Vinyl Boronate Formation Bis(pinacolato)diboron, Pd/Rh catalyst, base, inert atmosphere, RT to reflux Forms boronate ester intermediates 50–80
Oxidation to Boronic Acid H2O2 or Na perborate, aqueous media, 0–25 °C Mild oxidation, preserves TBS group 70–85
Optional Deprotection TBAF in THF, 0 °C to RT Selective TBS removal 70–90

Research Findings and Notes

  • The use of TBSCl for hydroxyl protection is well-established due to the stability of the silyl ether under various reaction conditions.
  • Palladium-catalyzed borylation of alkenyl substrates is a versatile method to introduce boronic acid functionality, with catalyst choice impacting yield and selectivity.
  • The TBS protection allows for selective functionalization and deprotection, enabling the synthesis of complex molecules with multiple reactive sites.
  • Industrial synthesis often employs continuous flow microreactor systems to improve reaction control, scalability, and sustainability, although detailed industrial protocols are proprietary.
  • The boronic acid group in the compound is reactive toward diols and nucleophiles, making it a key intermediate in Suzuki-Miyaura cross-coupling and other carbon-carbon bond-forming reactions.

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of (E)-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)boronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds in complex organic molecules. The compound can form stable complexes with various substrates, facilitating these transformations effectively.

Reaction Mechanisms

The mechanism of action involves the formation of stable complexes with diols and other nucleophiles through the boronic acid moiety. This interaction is crucial for carbon-carbon bond formation during cross-coupling reactions, making it a valuable intermediate in synthesizing complex organic structures .

Antioxidant Properties

Recent studies have highlighted the antioxidant properties of boronic acids, including this compound. In vitro assays demonstrated significant free radical scavenging abilities, indicating potential applications in formulations aimed at combating oxidative stress .

Antibacterial Activity

This compound has shown promising antibacterial activity against various strains, including Escherichia coli. The effective concentration required to inhibit bacterial growth was found to be 6.50 mg/mL, showcasing its potential as a therapeutic agent for treating bacterial infections .

Anticancer Activity

In cellular assays, this compound exhibited cytotoxic effects on cancer cell lines, notably MCF-7 cells. The IC50 value was reported at 18.76 ± 0.62 µg/mL, indicating strong potential for development into cancer therapeutics .

Comparative Analysis of Biological Activities

CompoundAntioxidant ActivityAntibacterial Activity (mg/mL)Anticancer Activity (IC50 µg/mL)
This compoundHigh6.5018.76 ± 0.62
(E)-3-(Hydroxyprop-1-en-1-yl)boronic acidModerate10.0025.00
(E)-3-(Methoxyprop-1-en-1-yl)boronic acidLow15.0030.00

Case Study 1: Development of Antioxidant Cream

A formulation study involving this compound demonstrated its effectiveness as an antioxidant agent in a cream base. The cream was evaluated for its antioxidant and antibacterial properties through various assays, confirming its suitability for dermatological applications .

Case Study 2: Cancer Cell Line Testing

In another study, the compound was tested against several cancer cell lines to assess its cytotoxicity. The results indicated that while it had minimal toxicity on healthy cells, it effectively inhibited cancer cell proliferation, suggesting a potential role in cancer therapy development .

Mechanism of Action

The mechanism of action of (E)-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of carbon-carbon bonds. This interaction is crucial in cross-coupling reactions, where the compound acts as a key intermediate .

Comparison with Similar Compounds

Structural and Functional Analogues

(a) Alkenyl Boronic Acids

(E)-(3-Cyclopentylprop-1-en-1-yl)boronic Acid

  • Structure : Cyclopentyl substituent replaces the TBS-protected hydroxy group.
  • Properties :

  • Molecular formula: C₈H₁₅BO₂
  • Molar mass: 154.01 g/mol
  • pKa: 9.77 (predicted)
  • Boiling point: 283.8±23.0 °C (predicted)
    • Comparison :
  • However, the cyclopentyl group introduces lipophilicity, affecting solubility in polar solvents .

(E)-5-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)-1-(cyclopropanecarbonyl)indoline-6-sulfonamide (Compound 51)

  • Structure : Incorporates the TBS-protected alkenyl boronic acid as a building block within a complex indoline scaffold.
  • Applications : Used as an autophagy inhibitor probe, demonstrating the utility of the TBS group in stabilizing intermediates during multi-step syntheses .

(b) Aryl Boronic Acids

3-Thiophenylboronic Acid

  • Structure : Boronic acid attached to a thiophene ring.
  • Properties :

  • Molecular formula: C₆H₄SBr
  • Applications: Primarily used in electronic materials due to its conjugated thiophene system, unlike the alkenyl-TBS compound’s role in medicinal chemistry .

(3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic Acid

  • Structure : Aryl boronic acid with a dichlorobenzyl-protected hydroxy group.
  • Properties :

  • Molecular formula: C₁₃H₁₁BCl₂O₃
  • Exact mass: 296.0178 g/mol
    • Comparison : The electron-withdrawing chlorine substituents enhance electrophilicity, improving reactivity in couplings compared to the TBS-protected alkenyl derivative .

Biological Activity

Overview

(E)-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)boronic acid is a notable organoboron compound recognized for its diverse applications in organic synthesis and medicinal chemistry. Its unique structural features, particularly the boronic acid group and the tert-butyldimethylsilyl (TBDMS) protected hydroxyl group, enhance its stability and reactivity in various chemical transformations, including cross-coupling reactions like Suzuki-Miyaura coupling.

The biological activity of this compound largely stems from its ability to form stable complexes with diols and other nucleophiles through the boronic acid moiety. This interaction is crucial in facilitating carbon-carbon bond formation during cross-coupling reactions, making it a valuable intermediate in synthesizing complex organic molecules .

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of boronic acids, including this compound. In vitro assays demonstrated significant free radical scavenging abilities, indicating potential applications in formulations aimed at combating oxidative stress .

Antibacterial Properties

This compound has shown promising antibacterial activity against various strains, including Escherichia coli. The effective concentration required to inhibit bacterial growth was found to be 6.50 mg/mL, showcasing its potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

In cellular assays, this compound exhibited cytotoxic effects on cancer cell lines, notably MCF-7 cells. The IC50 value was reported at 18.76 ± 0.62 µg/mL, indicating a strong potential for development into cancer therapeutics .

Comparative Analysis

To better understand the biological implications of this compound, a comparison with similar boronic compounds is essential.

CompoundStructureAntioxidant ActivityAntibacterial ActivityAnticancer Activity
This compoundStructureHighEffective at 6.50 mg/mLIC50: 18.76 ± 0.62 µg/mL
(E)-3-(Hydroxyprop-1-en-1-yl)boronic acid-ModerateModerateIC50: 25 µg/mL
(E)-3-(Methoxyprop-1-en-1-yl)boronic acid-LowLowIC50: 30 µg/mL

Case Studies

Case Study 1: Development of Antioxidant Cream
A formulation study involving this compound demonstrated its effectiveness as an antioxidant agent in a cream base. The cream was evaluated for its antioxidant and antibacterial properties through various assays, confirming its suitability for dermatological applications .

Case Study 2: Cancer Cell Line Testing
In another study, the compound was tested against several cancer cell lines to assess its cytotoxicity. The results indicated that while it had minimal toxicity on healthy cells, it effectively inhibited cancer cell proliferation, suggesting a potential role in cancer therapy development .

Q & A

Q. What are the key synthetic steps for preparing (E)-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)boronic acid?

The synthesis involves:

  • Silylation : Protection of propargyl alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole (16 hr, DCM solvent), yielding a silyl-protected intermediate .
  • Hydroboronation : Reaction of the silylated alkyne with a hydroboration agent (e.g., pinacolborane) under controlled conditions to form the E-alkenylboronic acid stereoselectively. The reaction is typically heated to 70°C and purified via column chromatography (hexanes/EtOAc) .
  • Yield : ~54% after purification .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • NMR : 1^1H and 13^13C NMR identify the E-configuration (e.g., vinyl proton coupling constants J=1012 HzJ = 10–12\ \text{Hz}) and silyl ether peaks (e.g., tert-butyl signals at δ ~0.9–1.1 ppm) .
  • HRMS : Validates molecular weight (e.g., calculated [M + NH4_4]+^+ for similar compounds: 296.2; observed: 296.2) .
  • IR : Confirms B–O and Si–O stretches (~1340 cm1^{-1} and ~1250 cm1^{-1}, respectively) .

Q. How is the compound purified, and what solvent systems are effective?

  • Column Chromatography : Use silica gel with gradients like hexanes/EtOAc (10–20%) or DCM/MeOH (95:5). Rf_f values for related compounds range from 0.12 to 0.20 .
  • Recrystallization : Less effective for oily intermediates; CHCl3_3/EtOH (1:2) is attempted but often yields amorphous solids .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this boronic acid?

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (5 mol%) in 1,2-dimethoxyethane/water (3:1) .
  • Temperature : Reflux (80–100°C) for 17 hr to achieve >85% yield .
  • Scale : Demonstrated at 0.5 mmol scale; scalability requires maintaining inert atmosphere (N2_2/Ar) .

Q. What strategies ensure stereoselective formation of the E-isomer during synthesis?

  • Hydroboronation : Anti-Markovnikov addition of borane to terminal alkynes under transition-metal-free conditions favors E-alkenylboronic acids .
  • Thermodynamic Control : Heating promotes isomerization to the more stable E-configuration .

Q. How does the tert-butyldimethylsilyl (TBDMS) group influence reactivity?

  • Stability : The TBDMS ether protects hydroxyl groups from nucleophilic attack and oxidation during cross-coupling .
  • Solubility : Enhances organic-phase solubility, facilitating purification .

Q. What are common side reactions, and how are they mitigated?

  • Protodeboronation : Minimized by avoiding protic solvents and strong acids .
  • Silyl Ether Cleavage : Use mild bases (e.g., NaHCO3_3) during workup to preserve the TBDMS group .

Methodological Troubleshooting

Q. How to address low yields in cross-coupling reactions?

  • Catalyst Activation : Ensure fresh Pd catalysts; pre-stir with ligand (e.g., PPh3_3) if using Pd(OAc)2_2.
  • Oxygen Sensitivity : Degas solvents and maintain inert atmosphere to prevent boronic acid oxidation .

Q. What precautions are necessary for handling and storage?

  • Storage : -20°C in sealed, desiccated containers to prevent hydrolysis .
  • Safety : Use gloves, goggles, and fume hoods; avoid inhalation/contact (irritation risks) .

Q. How to resolve discrepancies in NMR data?

  • Deuteration Artifacts : Confirm solvent peaks (e.g., CDCl3_3 δ 7.26 ppm) do not overlap with vinyl protons.
  • Dynamic Effects : Variable-temperature NMR can clarify rotameric equilibria in silyl ethers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(E)-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)boronic acid
Reactant of Route 2
(E)-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)boronic acid

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